

An In-depth Technical Guide to 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Methyl-2-(4-methylphenyl)morpholine
Cat. No.:	B3184309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of **3-Methyl-2-(4-methylphenyl)morpholine**, a synthetic psychoactive substance. Also known as 4-Methylphenmetrazine (4-MPM), this compound is a substituted phenylmorpholine and an analog of the anorectic drug phenmetrazine. Initially appearing in the scientific literature and patents as a potential pharmacotherapeutic agent, it has more recently been identified as a designer drug on the new psychoactive substances (NPS) market. This document details its mechanism of action as a monoamine transporter modulator, presents quantitative data on its activity, and provides established experimental protocols for its synthesis and pharmacological evaluation.

Discovery and History

The conceptual groundwork for **3-Methyl-2-(4-methylphenyl)morpholine** lies in the extensive research into phenmetrazine (3-methyl-2-phenylmorpholine), a stimulant and appetite suppressant introduced in the 1950s.^[1] The therapeutic potential and abuse liability of phenmetrazine spurred interest in its analogs.

Timeline of Key Events:

- 2011: **3-Methyl-2-(4-methylphenyl)morpholine**, along with other phenmetrazine analogs, was first described in a patent application by Blough et al.[1] This patent explored a range of phenylmorpholines as potential monoamine reuptake inhibitors and releasing agents for the treatment of central nervous system disorders, including obesity, addiction, and depression. [2]
- October 2015: The substance was first formally identified as a new psychoactive substance on the recreational drug market in Slovenia and notified to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[3][4]
- 2018: A comprehensive scientific study by McLaughlin et al. detailed the synthesis, analytical characterization, and in-vitro pharmacology of 4-MPM and its positional isomers, providing the first robust public data on its mechanism of action.[1][5]

The history of this compound illustrates a common trajectory for many psychoactive substances: initial exploration for therapeutic applications followed by its emergence as a designer drug.

Chemical and Pharmacological Properties

3-Methyl-2-(4-methylphenyl)morpholine is a substituted morpholine derivative. The addition of a methyl group at the para position of the phenyl ring distinguishes it from its parent compound, phenmetrazine.[3]

Table 1: Chemical and Physical Properties

Property	Value	Citation(s)
IUPAC Name	3-methyl-2-(4-methylphenyl)morpholine	[4]
Synonyms	4-Methylphenmetrazine, 4-MPM, Mephenmetrazine, PAL-747	[4][6][7]
Molecular Formula	C ₁₂ H ₁₇ NO	[3]
Molecular Weight	191.27 g/mol	[3]
CAS Number	1094649-71-4	[4]
Hydrochloride Salt	C ₁₂ H ₁₈ CINO (M.W. 227.73 g/mol)	[6][8]

Mechanism of Action

3-Methyl-2-(4-methylphenyl)morpholine functions as a non-selective monoamine releasing agent and reuptake inhibitor, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.^[3] Unlike its parent compound phenmetrazine, which is primarily a catecholaminergic agent, 4-MPM displays significant activity at the serotonin transporter.^{[1][3]} This enhanced serotonergic activity suggests that its subjective effects may have an entactogenic component, similar to MDMA, in addition to the classical stimulant effects of phenmetrazine.^{[3][5]}

The morpholine scaffold is a common feature in various centrally active drugs, and its derivatives are explored for a range of pharmacological activities, including antidepressant and antimicrobial properties.^{[6][9]}

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of **3-Methyl-2-(4-methylphenyl)morpholine** at the three principal monoamine transporters, as determined by uptake inhibition and release assays in rat brain synaptosomes.

Table 2: Monoamine Transporter Activity of **3-Methyl-2-(4-methylphenyl)morpholine**

Assay	Transporter	IC ₅₀ (nM)	EC ₅₀ (nM)	Citation(s)
Uptake Inhibition	DAT	1926	-	[3]
NET	1933	-	[3]	
SERT	408	-	[3]	
Substrate Release	DAT	-	227	[3]
NET	-	62	[3]	
SERT	-	86	[3]	

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration for release.

Experimental Protocols

Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine

The following protocol is adapted from the synthesis described by McLaughlin et al. (2018).[1]

Step 1: Bromination of 4-Methylpropiophenone

- Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL).
- Slowly add a solution of bromine (27 mmol, 4.37 g) in dichloromethane (26 mL) to the stirred solution.
- Continue stirring the mixture for 1 hour at room temperature.
- Dry the reaction mixture with anhydrous magnesium sulfate (MgSO₄).
- Remove the solvent under reduced pressure to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.

Step 2: Cyclization with Ethanolamine

- Combine the crude 2-bromo-1-(4-methylphenyl)propan-1-one from the previous step with ethanolamine and N,N-diisopropylethylamine.
- The reaction proceeds to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.
- Quench the reaction with water and basify using 10 M NaOH.
- Extract the aqueous mixture with ethyl acetate.
- Collect the organic fraction, dry it with MgSO₄, filter, and remove the solvent under vacuum.

Step 3: Reduction to the Final Product

- Dissolve the oil obtained in Step 2 in methanol (20 mL).
- Add sodium borohydride (16 mmol, 0.6 g) to the solution.
- Stir the mixture for 2 hours at room temperature.
- Partition the mixture between water and dichloromethane.
- Separate the organic layer, dry it with MgSO₄, and remove the solvent to yield the final product, **3-methyl-2-(4-methylphenyl)morpholine**.

Purification: The crude product can be purified using preparative thin-layer chromatography (TLC) with a mobile phase of methanol/dichloromethane (9:1).

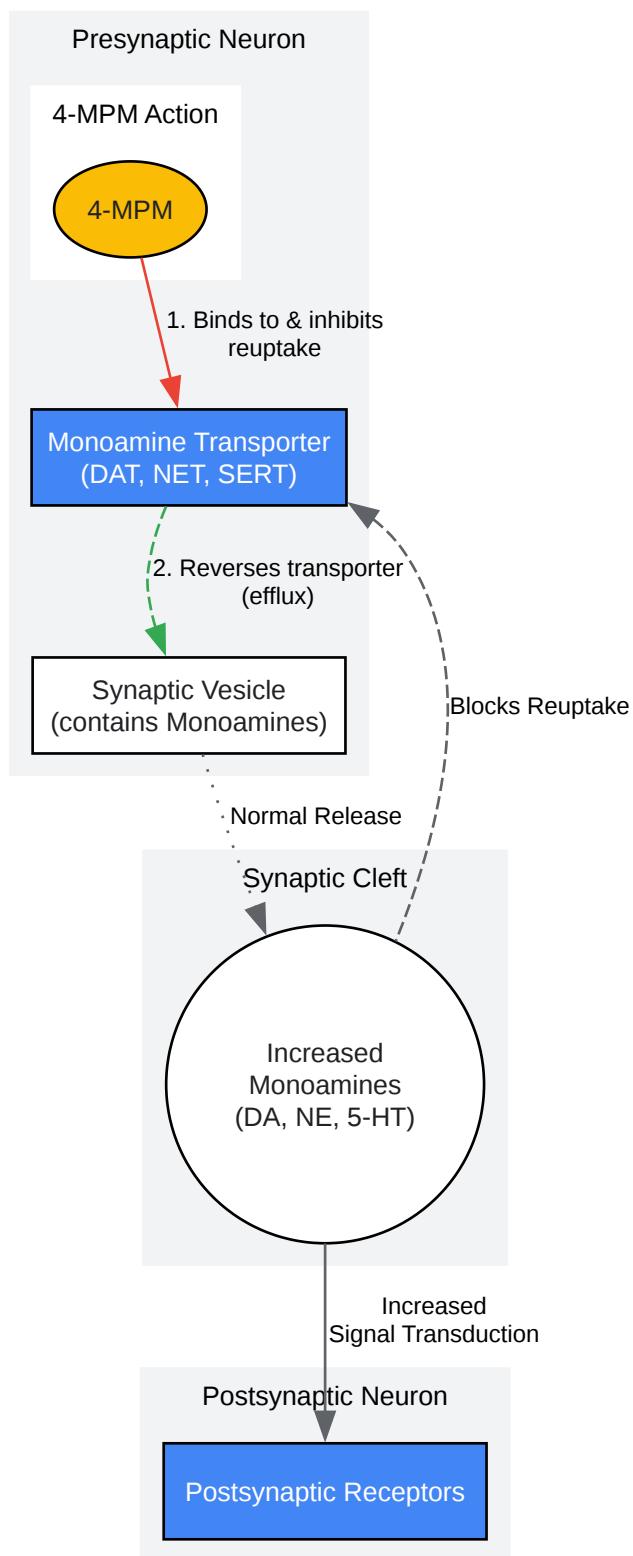
In Vitro Monoamine Transporter Release Assay

This is a generalized protocol for assessing the ability of a compound to induce neurotransmitter release from synaptosomes.

- Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) using standard differential centrifugation methods.

- Radiolabel Loading: Incubate the synaptosomes with a tritiated substrate ($[^3\text{H}]MPP^+$ for DAT/NET or $[^3\text{H}]5\text{-HT}$ for SERT) to allow for uptake into the vesicles.
- Assay Initiation: Aliquot the loaded synaptosomes into a 96-well plate.
- Compound Addition: Add varying concentrations of **3-Methyl-2-(4-methylphenyl)morpholine** (or other test compounds) to the wells. Include a positive control (e.g., d-amphetamine for DAT/NET, fenfluramine for SERT) and a vehicle control.
- Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C .
- Termination: Terminate the release by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove the extracellular radiolabel.
- Quantification: Measure the radioactivity remaining in the synaptosomes trapped on the filters using liquid scintillation counting.
- Data Analysis: Calculate the percentage of release relative to the control wells. Plot the data as a dose-response curve and determine the EC_{50} value using non-linear regression analysis.

Visualizations


Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Methyl-2-(4-methylphenyl)morpholine**.

Mechanism of Action at the Synapse

[Click to download full resolution via product page](#)

Caption: Dual action of 4-MPM on monoamine transporters.

Conclusion

3-Methyl-2-(4-methylphenyl)morpholine is a pharmacologically active compound with a dual mechanism of action as both a reuptake inhibitor and releasing agent at monoamine transporters. Its distinct profile, particularly its significant serotonergic activity, differentiates it from its structural parent, phenmetrazine. While initially investigated for its therapeutic potential, its emergence as a designer drug highlights the need for continued research and monitoring. The data and protocols presented in this guide offer a foundational resource for professionals in pharmacology, medicinal chemistry, and forensic science engaged in the study of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. grokipedia.com [grokipedia.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. getmetabolite.com [getmetabolite.com]

- 9. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-2-(4-methylphenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3184309#3-methyl-2-4-methylphenyl-morpholine-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com